4-Cyclopropoxy-N1,N3-dimethylbenzene-1,3-diamine
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Overview
Description
4-CYCLOPROPOXY-1-N,3-N-DIMETHYLBENZENE-1,3-DIAMINE is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, which is further substituted with two dimethylamine groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPOXY-1-N,3-N-DIMETHYLBENZENE-1,3-DIAMINE typically involves the reaction of 4-cyclopropoxybenzene-1,3-diamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-CYCLOPROPOXY-1-N,3-N-DIMETHYLBENZENE-1,3-DIAMINE can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of continuous flow reactors also reduces the risk of side reactions and improves the overall yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPROPOXY-1-N,3-N-DIMETHYLBENZENE-1,3-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or other substituted derivatives
Scientific Research Applications
4-CYCLOPROPOXY-1-N,3-N-DIMETHYLBENZENE-1,3-DIAMINE has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 4-CYCLOPROPOXY-1-N,3-N-DIMETHYLBENZENE-1,3-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-CYCLOPROPOXY-1-N,1-N-DIMETHYLBENZENE-1,4-DIAMINE: Similar structure but different substitution pattern on the benzene ring.
N1,N3-DIMETHYLBENZENE-1,3-DIAMINE: Lacks the cyclopropoxy group, making it less sterically hindered.
Uniqueness
4-CYCLOPROPOXY-1-N,3-N-DIMETHYLBENZENE-1,3-DIAMINE is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-N,3-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H16N2O/c1-12-8-3-6-11(10(7-8)13-2)14-9-4-5-9/h3,6-7,9,12-13H,4-5H2,1-2H3 |
InChI Key |
LQAVETBCOINXCA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC2CC2)NC |
Origin of Product |
United States |
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